3''-O-Acetylcolubrin
Description
3''-O-Acetylcolubrin is a jujubogenin glycoside first isolated from the leaves of Colubrina asiatica, a plant traditionally used in ethnomedicine. It is a derivative of colubrin, a known jujubogenin glycoside, distinguished by the presence of an acetyl group at the 3'' position of its sugar moiety . The compound was identified through chromatographic purification techniques (e.g., column chromatography and HPLC) and structurally characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Its acetylation likely enhances lipophilicity, influencing solubility and membrane permeability compared to non-acetylated analogs.
Properties
Molecular Formula |
C50H78O19 |
|---|---|
Molecular Weight |
983.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-43-39(64-25(4)53)37(29(55)20-61-43)67-44-40(68-42-36(58)34(56)28(54)19-60-42)38(63-24(3)52)35(57)30(18-51)65-44/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3/t26-,27+,28+,29-,30+,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42-,43-,44-,46-,47+,48-,49-,50-/m0/s1 |
InChI Key |
VDDYTHKMSAIZGZ-VWKGKGBISA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)OC(=O)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |
Synonyms |
3''-O-acetyl-colubrin 3''-O-acetylcolubrin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Profiles of 3''-O-Acetylcolubrin and Analogous Compounds
| Compound Name | Substituent Modifications |
|---|---|
| Colubrin | Base structure with no acetyl or crotonyl groups |
| 3''-O-Acetylcolubrin | Acetyl group at the 3'' position of the sugar moiety |
| 3'',2'''-O-Diacetylcolubrin | Acetyl groups at both 3'' and 2''' positions |
| 3''-O-Acetyl-6''-O-trans-crotonylcolubrin | Acetyl group at 3'' and trans-crotonyl ester at 6'' positions |
Key Observations:
Acetylation Patterns :
- 3''-O-Acetylcolubrin and 3'',2'''-O-diacetylcolubrin differ in the number of acetyl groups, with the latter exhibiting increased lipophilicity .
- The trans-crotonyl group in 3''-O-acetyl-6''-O-trans-crotonylcolubrin introduces an α,β-unsaturated ester, which may confer unique reactivity or bioactivity compared to acetylated analogs .
Biosynthetic Implications :
- The co-occurrence of these derivatives in Colubrina asiatica suggests enzymatic promiscuity in acyltransferase activity, favoring modifications at the 3'' and 6'' positions .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the cited studies, structural trends imply:
- Lipophilicity : 3'',2'''-O-diacetylcolubrin > 3''-O-acetylcolubrin > colubrin.
Research Findings
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